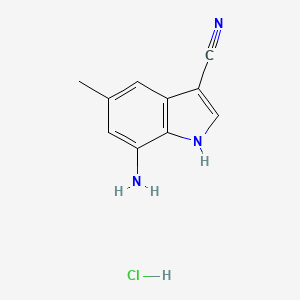

7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC15969564

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClN3 |

|---|---|

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | 7-amino-5-methyl-1H-indole-3-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C10H9N3.ClH/c1-6-2-8-7(4-11)5-13-10(8)9(12)3-6;/h2-3,5,13H,12H2,1H3;1H |

| Standard InChI Key | HJYSVWBXMHNRCN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)N)NC=C2C#N.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula, C₁₀H₁₀ClN₃, corresponds to a molecular weight of 207.66 g/mol. Its IUPAC name, 7-amino-5-methyl-1H-indole-3-carbonitrile hydrochloride, reflects the substitution pattern: an amino group at position 7, a methyl group at position 5, and a carbonitrile moiety at position 3, with a hydrochloride counterion stabilizing the structure. Key identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | CC1=CC2=C(C(=C1)N)NC=C2C#N.Cl |

| InChIKey | HJYSVWBXMHNRCN-UHFFFAOYSA-N |

| PubChem CID | 118992249 |

The crystal structure remains uncharacterized, but analogous indoles often exhibit planar aromatic systems with substituents influencing electronic distribution .

Spectroscopic Features

While direct spectral data for this compound are unavailable, related indoles provide insights. For example:

-

IR Spectroscopy: Expected peaks include N-H stretches (~3250 cm⁻¹ for amine groups), C≡N vibrations (~2200 cm⁻¹), and aromatic C=C bands (~1600 cm⁻¹) .

-

NMR: The methyl group (δ ~2.5 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm) would dominate, with carbonitrile carbons appearing near δ ~115 ppm in ¹³C NMR .

Synthesis and Manufacturing

Yield Optimization

Key challenges include regioselectivity and byproduct formation. For example, excess oxalyl dichloride in Friedel-Crafts reactions minimizes dimerization . Solvent choice (e.g., diethyl ether vs. THF) and temperature control also critically impact yields .

Applications in Materials Science

Organic Electronics

The conjugated π-system and electron-withdrawing cyano group suggest utility in organic semiconductors. Similar indoles achieve hole mobilities of 0.1–1 cm²/V·s in thin-film transistors.

Catalysis

Indoles serve as ligands in Pd-catalyzed cross-couplings. The amino group here could enable chelation, enhancing catalytic efficiency in Suzuki-Miyaura reactions .

Comparative Analysis with Related Indoles

The amino and methyl groups in the target compound may improve solubility and metabolic stability compared to halogenated analogs .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

-

Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) to identify lead targets.

-

Toxicokinetics: Assess ADME properties in rodent models to guide therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume